molecular formula C8H14Br2O2 B13554761 Hexanoic acid, 2,6-dibromo-, ethyl ester

Hexanoic acid, 2,6-dibromo-, ethyl ester

Cat. No.: B13554761
M. Wt: 302.00 g/mol
InChI Key: BVUNSDLVOISXLI-UHFFFAOYSA-N
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Description

Hexanoic acid, 2,6-dibromo-, ethyl ester (C₈H₁₂Br₂O₂) is a brominated derivative of ethyl hexanoate, featuring bromine atoms at the 2- and 6-positions of the hexanoic acid backbone. Brominated esters are typically synthesized for specialized industrial or pharmaceutical uses, as halogenation alters reactivity, stability, and biological activity .

Properties

Molecular Formula

C8H14Br2O2

Molecular Weight

302.00 g/mol

IUPAC Name

ethyl 2,6-dibromohexanoate

InChI

InChI=1S/C8H14Br2O2/c1-2-12-8(11)7(10)5-3-4-6-9/h7H,2-6H2,1H3

InChI Key

BVUNSDLVOISXLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCBr)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanoic acid, 2,6-dibromo-, ethyl ester can be synthesized through the bromination of hexanoic acid followed by esterification. The typical synthetic route involves:

    Bromination: Hexanoic acid is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 2nd and 6th positions.

    Esterification: The dibromohexanoic acid is then reacted with ethanol (C2H5OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form the ethyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient bromination and esterification. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 2,6-dibromo-, ethyl ester undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH-) or amines (NH2-).

    Reduction: The compound can be reduced to hexanoic acid, 2,6-dibromo-, by using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid in the presence of water and an acid or base catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Nucleophilic Substitution: Products include hexanoic acid derivatives with substituted nucleophiles.

    Reduction: Hexanoic acid, 2,6-dibromo-.

    Hydrolysis: Hexanoic acid, 2,6-dibromo-, and ethanol.

Scientific Research Applications

Hexanoic acid, 2,6-dibromo-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which hexanoic acid, 2,6-dibromo-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of key esters is provided below:

Compound Name Molecular Formula Substituents Key Properties (Inferred)
Hexanoic acid, ethyl ester C₈H₁₆O₂ None Fruity aroma; bp ~167°C
Hexanoic acid, 2,6-dibromo-, ethyl ester C₈H₁₂Br₂O₂ Br at C2 and C6 Higher molecular mass; reduced volatility
Propanoic acid, 2,2-dibromo-, ethyl ester C₅H₈Br₂O₂ Br at C2 (geminal) Reactivity in nucleophilic substitution
6-(Diethylamino)hexanoic acid, ethyl ester C₁₂H₂₅NO₂ Diethylamino at C6 Enhanced solubility in polar solvents
  • Substituent Effects: Bromine atoms increase molecular weight and density, likely reducing volatility compared to non-halogenated esters like ethyl hexanoate . The 2,6-dibromo substitution may introduce steric hindrance, affecting reactions at the ester group (e.g., hydrolysis) compared to mono-substituted analogs.

Stability and Degradation

  • Thermal Stability: Esters with bulky substituents (e.g., bromine) may exhibit higher thermal stability. In cheese ripening, elevated temperatures reduce ethyl hexanoate content due to volatility ; brominated analogs might persist longer.
  • Biodegradation : Microbial communities (e.g., Lactobacillus) degrade esters in fermentation processes . Brominated esters may resist enzymatic hydrolysis due to steric and electronic effects.

Q & A

Q. How can the structural integrity of 2,6-dibromo-ethyl hexanoate be confirmed experimentally?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H^1H, 13C^{13}C, and 2H^2H) is essential for identifying bromine substitution patterns. Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) can verify molecular weight and fragmentation patterns, as demonstrated in ester analyses (e.g., hexanoic acid ethyl ester in wine volatiles) . High-Resolution Mass Spectrometry (HRMS) further ensures accurate mass determination.

Q. What stability challenges arise during storage of brominated esters, and how are they mitigated?

  • Answer : Brominated esters are prone to hydrolysis and photodecomposition. Storage under inert atmospheres (e.g., N2N_2) in amber glassware at low temperatures (4°C) is recommended. Stability assessments via accelerated aging studies (e.g., thermal stress at 40–60°C) and periodic GC-MS monitoring are advised .

Advanced Research Questions

Q. How do steric and electronic effects of bromine substituents influence the reactivity of 2,6-dibromo-ethyl hexanoate in nucleophilic substitution reactions?

  • Answer : The electron-withdrawing nature of bromine atoms increases the electrophilicity of the ester carbonyl group, enhancing reactivity toward nucleophiles like amines or alkoxides. Steric hindrance at the 2- and 6-positions may reduce reaction rates, necessitating optimized conditions (e.g., polar aprotic solvents, elevated temperatures). Kinetic studies using 18O^{18}O-labeling or computational modeling (DFT) can elucidate mechanistic pathways .

Q. What role do halogenated esters play in synthesizing bioactive molecules, such as carnitine analogs or lipid derivatives?

  • Answer : Bromohexanoate esters serve as intermediates in alkylation reactions for synthesizing carnitine transport inhibitors or ω-functionalized fatty acids. For example, ethyl 6-bromohexanoate (a mono-bromo analog) is used in pentanedione alkylation studies . The dibromo variant may enable cross-coupling reactions (e.g., Suzuki-Miyaura) to generate complex pharmacophores.

Q. How can microbial systems be engineered to degrade or metabolize brominated esters, and what analytical tools track these processes?

  • Answer : Microbial degradation pathways (e.g., esterase activity in Lactobacillus or Clostridium) can be studied via metagenomic sequencing and enzyme assays. Stable Isotope Probing (SIP) with 13C^{13}C-labeled substrates or LC-MS/MS quantifies metabolic intermediates. Redundancy Analysis (RDA) correlates microbial taxa with degradation efficiency, as shown in ethyl ester fermentation studies .

Q. What are the challenges in quantifying trace levels of brominated esters in environmental or biological matrices?

  • Answer : Solid-Phase Microextraction (SPME) coupled with GC-MS improves sensitivity for low-concentration detection. Matrix-matched calibration and internal standards (e.g., deuterated analogs) correct for ionization suppression in complex samples. Method validation via recovery studies (spiked samples) and inter-laboratory comparisons ensures reproducibility .

Methodological Considerations

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize bromination yields and minimize side products.
  • Analytical Cross-Validation : Combine NMR, GC-MS, and IR spectroscopy for structural confirmation.
  • Biological Assays : Employ microbial co-cultures or synthetic consortia to mimic natural degradation environments .

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